Ethyl 3-amino-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-amino-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with amino, chlorophenyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the amino, chlorophenyl, and phenyl substituents. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and the use of solvents and catalysts, to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Ethyl 3-amino-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate can be compared with other similar compounds, such as:
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methylthieno[2,3-b]pyridine-2-carboxylate
- 3-Amino-5-(4-chlorophenyl)-4-imino-7-methyl-2-oxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylic acid
These compounds share structural similarities but may differ in their chemical properties, reactivity, and potential applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C22H17ClN2O2S |
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Molecular Weight |
408.9 g/mol |
IUPAC Name |
ethyl 3-amino-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C22H17ClN2O2S/c1-2-27-22(26)20-19(24)18-16(13-8-10-15(23)11-9-13)12-17(25-21(18)28-20)14-6-4-3-5-7-14/h3-12H,2,24H2,1H3 |
InChI Key |
YKXTZBKBSSBHSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)N |
Origin of Product |
United States |
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